molecular formula C9H20BIO2 B079210 Dibutyl iodomethaneboronate CAS No. 13251-29-1

Dibutyl iodomethaneboronate

Cat. No. B079210
CAS RN: 13251-29-1
M. Wt: 297.97 g/mol
InChI Key: JTBKQQJNWZOKCS-UHFFFAOYSA-N
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Description

Dibutyl iodomethaneboronate, also known as DIBOC, is a boronic ester that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of transformations, including Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Negishi coupling.

Mechanism Of Action

The mechanism of action of Dibutyl iodomethaneboronate in cross-coupling reactions involves the formation of a boronate ester intermediate. The boronate ester then undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The overall reaction can be represented as follows:
Boronate Ester + Palladium Catalyst → Intermediate → Product + Boronic Acid

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Dibutyl iodomethaneboronate. However, it is known to be a relatively non-toxic reagent that can be handled safely in a laboratory setting.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dibutyl iodomethaneboronate is its high stability, which allows for easy handling and storage. Additionally, Dibutyl iodomethaneboronate is relatively inexpensive and readily available, making it an attractive option for researchers. However, Dibutyl iodomethaneboronate is not suitable for all types of cross-coupling reactions, and researchers may need to use alternative reagents depending on the specific reaction conditions.

Future Directions

There are several potential future directions for the use of Dibutyl iodomethaneboronate in organic synthesis. One area of interest is the development of new cross-coupling reactions that can be carried out using Dibutyl iodomethaneboronate as a reagent. Additionally, researchers may explore the use of Dibutyl iodomethaneboronate in the synthesis of new materials and pharmaceuticals. Finally, there is potential for the development of new synthetic methods for the preparation of Dibutyl iodomethaneboronate and related boronic esters.

Synthesis Methods

The synthesis of Dibutyl iodomethaneboronate involves the reaction of iodomethane with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The resulting product is then treated with butyl alcohol and an acid catalyst to form Dibutyl iodomethaneboronate. The overall reaction can be represented as follows:
Iodomethane + Bis(pinacolato)diboron + Base → Intermediate → Dibutyl iodomethaneboronate + Butanol

Scientific Research Applications

Dibutyl iodomethaneboronate has found widespread use in organic synthesis as a reagent for cross-coupling reactions. It has been used in the synthesis of a variety of natural products, pharmaceuticals, and materials. One of the advantages of Dibutyl iodomethaneboronate is its high stability, which allows for easy handling and storage. Additionally, Dibutyl iodomethaneboronate is relatively inexpensive and readily available, making it an attractive option for researchers.

properties

IUPAC Name

dibutoxy(iodomethyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20BIO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBKQQJNWZOKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CI)(OCCCC)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BIO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157607
Record name Dibutyl iodomethaneboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyl iodomethaneboronate

CAS RN

13251-29-1
Record name Dibutyl iodomethaneboronate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013251291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibutyl iodomethaneboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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